

# Aloglutamol: A Physicochemical Deep Dive for the Research Professional

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aloglutamol*

Cat. No.: *B576658*

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**Aloglutamol**, an aluminum-containing antacid, serves a crucial role in the management of gastric hyperacidity. This technical guide provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development. While specific experimental data for **Aloglutamol** is not extensively available in public literature, this document compiles the known information and presents standardized methodologies for the determination of key physicochemical parameters.

## Chemical Identity and Structure

**Aloglutamol** is a complex salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane (Tris). Its chemical structure and identity are fundamental to understanding its function and behavior.

Identifier	Value	Source
IUPAC Name	Dihydroxyaluminium gluconate; Tris(hydroxymethyl)aminomethane (1:1)	[1][2]
Alternate Name	aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide	[3][4]
CAS Number	13755-41-4	[1][5]
Chemical Formula	C <sub>10</sub> H <sub>24</sub> AlNO <sub>12</sub>	[1][3][4]
Molecular Weight	377.28 g/mol	[3][4][5]
Canonical SMILES	C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO(CO)N)O.[OH-].[OH-].[Al+3]	[3][4]
InChI Key	GJJYZOBRHIMORS-GQOAHPRESA-K	[1][3][5]

## Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of **Aloglutamol** are not readily available in the cited literature. However, the properties of its components can offer some insights. For instance, Tris(hydroxymethyl)aminomethane has a melting point of 168-172°C, a pKa of 8.1 (at 25°C), and is soluble in water.[6][7][8] Aluminum hydroxide is practically insoluble in water. The complex nature of **Aloglutamol** as a salt means its properties will be distinct from its individual components.

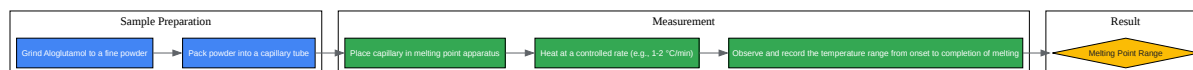
Property	Value	Notes
Melting Point	Data not available	General methods for determination are described in Section 3.1.
Boiling Point	Data not available	Likely to decompose before boiling due to its salt nature.
Solubility	Data not available	Expected to have low solubility in water, typical of aluminum-containing antacids. General methods are described in Section 3.2.
pKa	Data not available	The presence of the amino group from Tris and hydroxyl groups suggests multiple pKa values. A general method is described in Section 3.3.
LogP	Data not available	The high number of hydrophilic groups suggests a low LogP value. A general method is described in Section 3.4.

## Standardized Experimental Protocols

Given the lack of specific published protocols for **Aloglutamol**, this section details generalized, standard methodologies for determining the key physicochemical properties of pharmaceutical compounds like **Aloglutamol**.

### Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.



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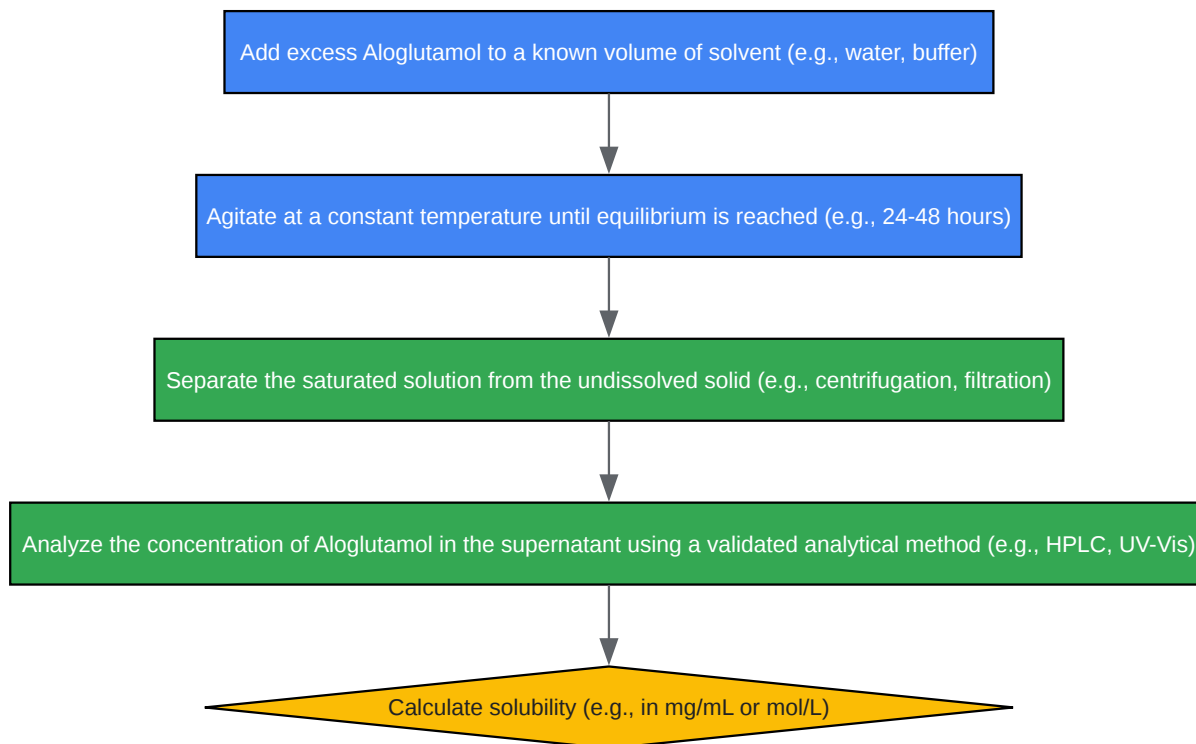
## Workflow for Melting Point Determination.

### Methodology:

- **Sample Preparation:** A small amount of the **Aloglutamol** sample is finely ground and packed into a capillary tube.
- **Measurement:** The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate.
- **Data Recording:** The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded to define the melting range. A narrow melting range is indicative of a pure substance.

## Solubility Determination

Solubility is a crucial parameter that influences the bioavailability and formulation of a drug.



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## Shake-Flask Method for Solubility Determination.

### Methodology (Shake-Flask Method):

- **Equilibration:** An excess amount of **Aloglutamol** is added to a specific volume of the solvent of interest (e.g., purified water, simulated gastric fluid). The mixture is agitated in a constant temperature bath until equilibrium is achieved.
- **Separation:** The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- **Analysis:** The concentration of **Aloglutamol** in the clear supernatant is determined using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

## pKa Determination

The pKa value(s) are essential for predicting the ionization state of a drug at different physiological pH values, which affects its solubility and absorption.



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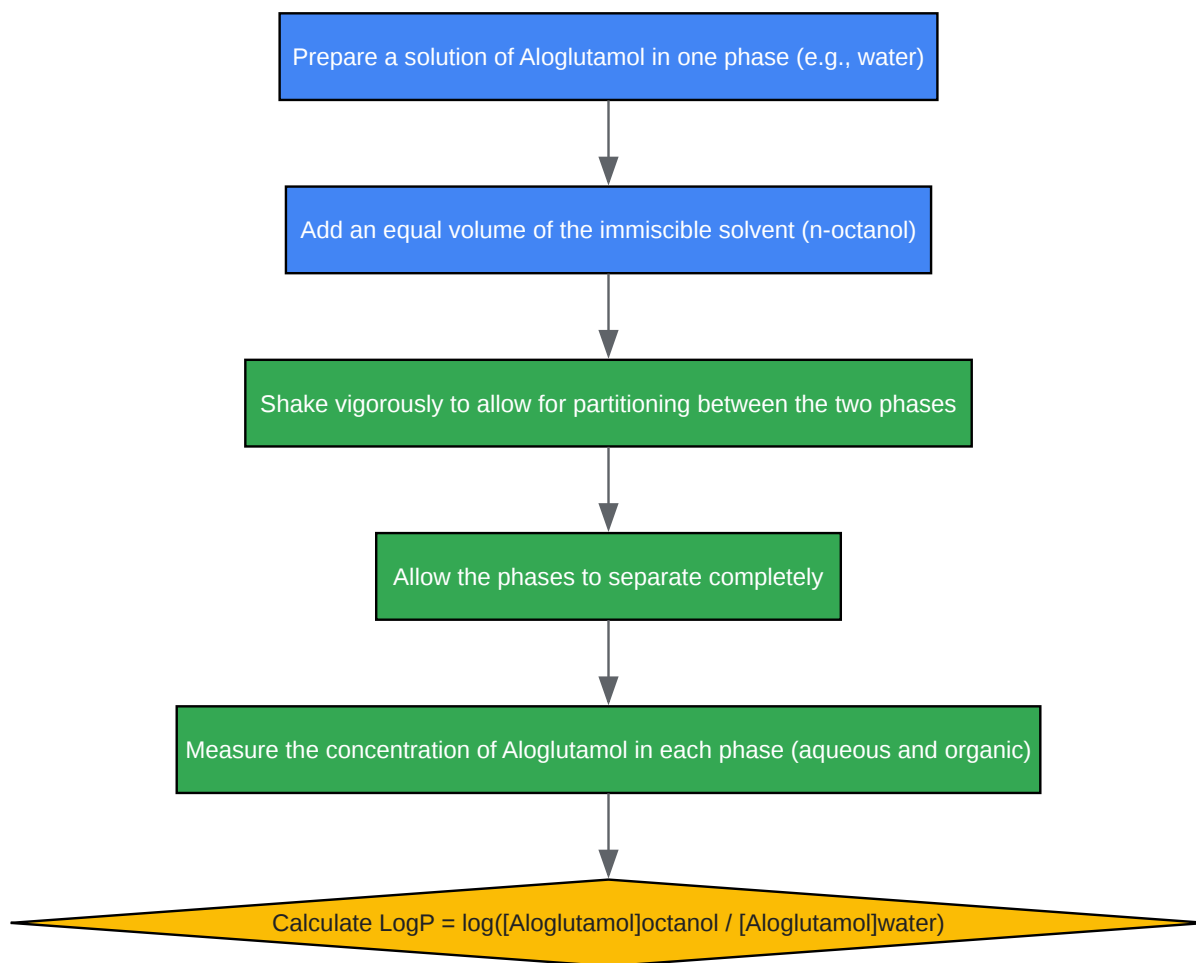
## Potentiometric Titration for pKa Determination.

### Methodology (Potentiometric Titration):

- Titration: A solution of **Aloglutamol** is titrated with a standardized solution of a strong acid or base.
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

## LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.



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### Shake-Flask Method for LogP Determination.

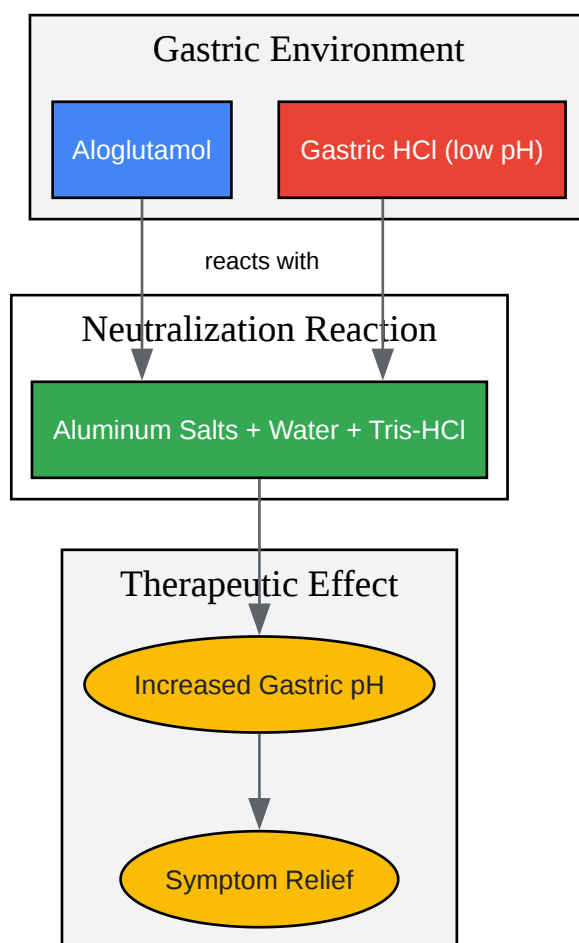
#### Methodology (Shake-Flask Method):

- **Partitioning:** A solution of **Aloglutamol** is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible phases.
- **Phase Separation:** The two phases are separated.
- **Concentration Measurement:** The concentration of **Aloglutamol** in each phase is determined using a suitable analytical method.

- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Mechanism of Action: Acid Neutralization

**Aloglutamol** functions as a non-systemic antacid. Its mechanism of action is a direct chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, providing relief from the symptoms of hyperacidity.



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Mechanism of Action of **Aloglutamol** as an Antacid.

The reaction with hydrochloric acid results in the formation of aluminum salts, water, and the hydrochloride salt of Tris. This consumption of acid leads to a rapid increase in the pH of the stomach contents.



## Conclusion

**Aloglutamol** is a well-established antacid, yet detailed public data on its specific physicochemical properties remains limited. This guide has consolidated the available information and provided a framework of standard experimental protocols for the determination of its key characteristics. For professionals in drug development and research, the application of these methodologies will be crucial for any further formulation development, quality control, or bioequivalence studies involving **Aloglutamol**. The straightforward acid-neutralization mechanism underscores its direct mode of action in a therapeutic context.

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- To cite this document: BenchChem. [Aloglutamol: A Physicochemical Deep Dive for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576658#physicochemical-properties-of-aloglutamol]

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